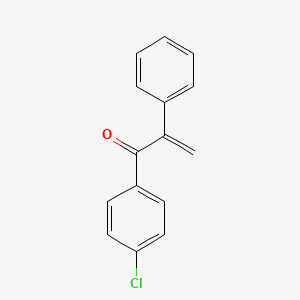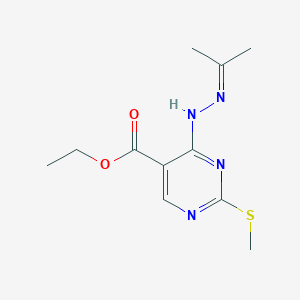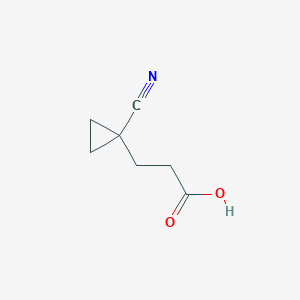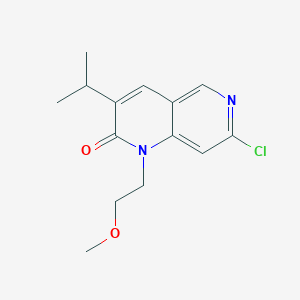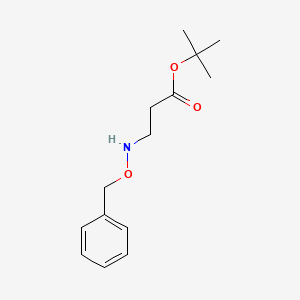
9-(Chlorodisulfanyl)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Chlorodisulfanyl)anthracene is a chemical compound that belongs to the class of anthracene derivatives Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Chlorodisulfanyl)anthracene typically involves the chlorination of 9-anthracenethiol. This reaction can be carried out using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction is usually conducted under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive chlorinating agents.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the chlorodisulfanyl group can yield 9-anthracenethiol.
Substitution: The chlorodisulfanyl group can be substituted by other nucleophiles, such as amines or alcohols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: 9-Anthracenethiol.
Substitution: Various anthracene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9-(Chlorodisulfanyl)anthracene has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other anthracene derivatives, which are valuable in organic synthesis and materials science.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It finds applications in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mécanisme D'action
The mechanism of action of 9-(Chlorodisulfanyl)anthracene and its derivatives often involves interactions with cellular components at the molecular level. For instance, in biological systems, these compounds can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chlorodisulfanyl group can also undergo redox reactions, generating reactive intermediates that can further interact with biomolecules.
Comparaison Avec Des Composés Similaires
9-Anthracenethiol: Lacks the chlorodisulfanyl group but shares similar core structure and reactivity.
9,10-Dichloroanthracene: Contains chlorine atoms at the 9th and 10th positions, offering different reactivity and applications.
Anthraquinone: An oxidized form of anthracene with distinct chemical properties and uses.
Uniqueness: 9-(Chlorodisulfanyl)anthracene is unique due to the presence of the chlorodisulfanyl group, which imparts distinct reactivity and potential applications. This functional group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis and materials science.
Propriétés
Numéro CAS |
51134-91-9 |
|---|---|
Formule moléculaire |
C14H9ClS2 |
Poids moléculaire |
276.8 g/mol |
Nom IUPAC |
anthracen-9-ylsulfanyl thiohypochlorite |
InChI |
InChI=1S/C14H9ClS2/c15-17-16-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H |
Clé InChI |
AUWNHCIAXVCDRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2SSCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




